![molecular formula C16H19N3O2 B4239109 N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]cyclohexanecarboxamide](/img/structure/B4239109.png)

N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]cyclohexanecarboxamide

Vue d'ensemble

Description

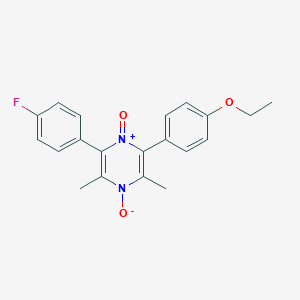

“N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]cyclohexanecarboxamide” is a compound that contains a 1,2,4-oxadiazole ring, which is a five-membered heterocyclic scaffold with an oxygen and two nitrogen atoms . This type of structure is frequently encountered in active pharmaceutical ingredients with various therapeutic focuses .

Synthesis Analysis

The synthesis of 1,2,4-oxadiazoles, including “N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]cyclohexanecarboxamide”, often involves the reaction of amidoximes with isatoic anhydrides in a NaOH–DMSO medium at ambient temperature . This method allows obtaining structurally diverse substituted anilines bearing the 1,2,4-oxadiazole motif in moderate to excellent yields without the utilization of protective groups .Molecular Structure Analysis

The molecular structure of “N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]cyclohexanecarboxamide” includes a 1,2,4-oxadiazole ring, which is a well-known pharmacophore . Oxadiazoles possess hydrogen bond acceptor properties owing to electronegativities of nitrogen and oxygen, wherein nitrogen has been a stronger hydrogen bond acceptor than oxygen .Chemical Reactions Analysis

The chemical reactions involving “N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]cyclohexanecarboxamide” and similar compounds often involve cyclocondensation . Additionally, 1,2,4-oxadiazoles can rearrange into other heterocycles due to low aromaticity and the presence of the weak O–N bond .Applications De Recherche Scientifique

Agricultural Chemical Research

1,2,4-Oxadiazole derivatives, such as ChemDiv3_016061, have been studied for their potential as agricultural chemicals. They exhibit a broad spectrum of biological activities that can be harnessed to develop novel pesticides . These compounds have shown moderate nematocidal activity against plant-parasitic nematodes and antifungal activity against pathogens like Rhizoctonia solani, which are significant threats to crop security.

Antibacterial Agents

The antibacterial properties of 1,2,4-oxadiazole derivatives make them candidates for combating bacterial diseases in crops. Some derivatives have demonstrated strong antibacterial effects on Xanthomonas oryzae, which causes diseases in rice plants, suggesting that ChemDiv3_016061 could be explored for similar applications .

Antiviral Research

Oxadiazole derivatives have been investigated for their antiviral properties. Research indicates that introducing oxadiazole moieties to molecules can enhance their antiviral activities, as seen in studies involving SARS-CoV-2 pseudovirus models . ChemDiv3_016061 could potentially be modified to develop new antiviral agents.

Alzheimer’s Disease Treatment

Compounds with the 1,2,4-oxadiazole structure have been designed and evaluated as acetylcholinesterase inhibitors, which are important in the treatment of Alzheimer’s Disease (AD) . ChemDiv3_016061 may serve as a scaffold for developing new AD treatments.

Anticancer Activity

The anticancer potential of 1,2,4-oxadiazole derivatives has been explored, with some compounds evaluated against various human tumor cell lines . ChemDiv3_016061 could be investigated for its efficacy in cancer treatment, particularly if structural analogs show promising results.

Covalent Inhibitor Development

ChemDiv3_016061 belongs to a class of compounds known as covalent inhibitors. These molecules form stable, irreversible bonds with target enzymes or receptors, leading to prolonged inhibition. This property is particularly useful in drug discovery for diseases where long-lasting inhibition is beneficial, such as cancer and chronic inflammatory conditions .

Drug Discovery and Pharmacology

Due to their unique interactions with biological targets, compounds like ChemDiv3_016061 are important in drug discovery. Their specificity and ability to form permanent bonds with target proteins make them attractive candidates for developing new therapeutic agents with improved safety profiles and efficacy .

Mécanisme D'action

Target of Action

The primary targets of N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]cyclohexanecarboxamide are likely to be acetylcholine receptors . Acetylcholine receptors play a crucial role in transmitting signals in the nervous system. They are key to many physiological processes, including muscle contraction and heart rate regulation .

Mode of Action

The compound interacts with its targets by binding to the acetylcholine receptors. This interaction can alter the normal functioning of these receptors, leading to changes in the transmission of signals in the nervous system . The exact nature of these changes would depend on the specific type of acetylcholine receptor targeted and the binding affinity of the compound .

Biochemical Pathways

The compound’s interaction with acetylcholine receptors can affect various biochemical pathways. For instance, it may influence the cholinergic pathway , which is involved in memory, learning, and other cognitive functions . The compound could also impact other pathways downstream of the acetylcholine receptors, leading to a range of physiological effects .

Result of Action

The molecular and cellular effects of the compound’s action would depend on the specific type of acetylcholine receptor it targets and the nature of its interaction with these receptors. For instance, if the compound acts as an agonist, it could enhance the activity of the acetylcholine receptors, leading to increased signal transmission in the nervous system .

Orientations Futures

The future directions for “N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]cyclohexanecarboxamide” and similar compounds include further refinement of 1,2,4-oxadiazole as anti-infective agents . The development of novel efficient and convenient methods for synthesis of 1,2,4-oxadiazoles with diverse periphery functionalities is an important goal for modern organic chemistry .

Propriétés

IUPAC Name |

N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]cyclohexanecarboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H19N3O2/c20-16(13-9-5-2-6-10-13)17-11-14-18-15(19-21-14)12-7-3-1-4-8-12/h1,3-4,7-8,13H,2,5-6,9-11H2,(H,17,20) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QQUACTIJPRHENB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)C(=O)NCC2=NC(=NO2)C3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H19N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

285.34 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]cyclohexanecarboxamide | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-ethoxy-N-[(2-hydroxy-8-methyl-3-quinolinyl)methyl]-N-(2-methoxyethyl)benzamide](/img/structure/B4239033.png)

![3-[3-(3-bromo-5-ethoxy-4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-N-3-pyridinylpropanamide](/img/structure/B4239035.png)

![1-benzyl-3-(2-hydroxyphenyl)-5-(2-methoxyethyl)tetrahydropyrrolo[3,4-c]pyrazole-4,6(1H,5H)-dione acetate (salt)](/img/structure/B4239055.png)

![N-butyl-2-{[(2-chloro-6-fluorophenyl)acetyl]amino}benzamide](/img/structure/B4239063.png)

![2-chloro-4-nitro-N-[3-(2-quinoxalinyl)phenyl]benzamide](/img/structure/B4239064.png)

![N-[3-({3-[(4-isopropylphenyl)amino]-1-piperidinyl}carbonyl)phenyl]acetamide](/img/structure/B4239072.png)

![N-{3-[(3-methylbenzoyl)amino]propyl}-2-pyridinecarboxamide](/img/structure/B4239092.png)

![N-cyclohexyl-2-[2-methyl-4-(1-pyrrolidinylsulfonyl)phenoxy]acetamide](/img/structure/B4239125.png)

![4-methyl-N-{2-[(4-phenyl-1-piperazinyl)carbonyl]phenyl}benzamide](/img/structure/B4239132.png)

![2-[(3-chloro-4,5-dimethoxybenzyl)amino]-2-methyl-1-propanol hydrochloride](/img/structure/B4239141.png)